Methyl(4R)-4-aminochromane-6-carboxylate
Description
Methyl(4R)-4-aminochromane-6-carboxylate (CAS: 1246509-59-0) is a chiral chromane derivative with a molecular formula of C₁₁H₁₄ClNO₃ and a molecular weight of 243.69 g/mol (as its hydrochloride salt) . The compound features a benzopyran (chromane) core substituted with an amino group at the 4-position (R-configuration) and a methyl ester at the 6-position. This structural arrangement confers both basic (amino group) and lipophilic (ester) properties, making it a candidate for pharmacological studies, particularly in receptor-targeted research . Its hydrochloride salt form ensures stability under ambient storage conditions .
Properties
Molecular Formula |
C11H13NO3 |
|---|---|
Molecular Weight |
207.23 g/mol |
IUPAC Name |
methyl (4R)-4-amino-3,4-dihydro-2H-chromene-6-carboxylate |
InChI |
InChI=1S/C11H13NO3/c1-14-11(13)7-2-3-10-8(6-7)9(12)4-5-15-10/h2-3,6,9H,4-5,12H2,1H3/t9-/m1/s1 |
InChI Key |
IOBRXIWDOUNCAF-SECBINFHSA-N |
Isomeric SMILES |
COC(=O)C1=CC2=C(C=C1)OCC[C@H]2N |
Canonical SMILES |
COC(=O)C1=CC2=C(C=C1)OCCC2N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (4r)-4-aminochromane-6-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-amino-2-hydroxyacetophenone with methyl acrylate in the presence of a base, followed by cyclization to form the chromane ring. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like sodium methoxide or potassium carbonate to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of Methyl (4r)-4-aminochromane-6-carboxylate may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction parameters, including temperature, pressure, and reaction time, is crucial to ensure high efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl (4r)-4-aminochromane-6-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as dihydrochromane derivatives.
Substitution: The amino group in the compound can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃) under acidic conditions.
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce dihydrochromane derivatives. Substitution reactions can lead to a variety of substituted chromane derivatives with different functional groups.
Scientific Research Applications
Methyl (4r)-4-aminochromane-6-carboxylate has a wide range of applications in scientific research, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, such as antioxidant, anti-inflammatory, and antimicrobial properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a lead compound for drug development.
Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of various industrial chemicals.
Mechanism of Action
The mechanism of action of Methyl (4r)-4-aminochromane-6-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in oxidative stress pathways, thereby exhibiting antioxidant properties. The exact molecular targets and pathways involved are still under investigation and may vary depending on the specific biological activity being studied.
Comparison with Similar Compounds
Structural and Functional Analogues
The following compounds are structurally or functionally related to Methyl(4R)-4-aminochromane-6-carboxylate, with key differences impacting their physicochemical and biological properties:
4(RS)-Amino-6-fluoro-2(R)-methylchroman-4-carboxylic acid
- Molecular Formula: C₁₁H₁₂FNO₃
- Molecular Weight : 225.22 g/mol
- Key Features: Fluorine substitution at position 6 enhances lipophilicity and metabolic stability compared to non-halogenated analogs. The carboxylic acid group at position 4 (vs.
- Research Relevance : Used in synthetic routes requiring fluorinated intermediates for bioactive molecule development .
Methyl 4-oxochromane-6-carboxylate
- Molecular Formula : C₁₁H₁₀O₄
- Molecular Weight : 206.19 g/mol
- The absence of the amino group reduces solubility in aqueous media compared to the target compound .
- Applications: Serves as a precursor in chromane-based synthesis, particularly for non-basic derivatives .
6-Methyl-4-{[(4-methylbenzoyl)oxy]imino}thiochromane
- Molecular Formula: C₁₈H₁₇NO₂S
- Molecular Weight : 311.40 g/mol
- Key Features: Thiochromane core (sulfur instead of oxygen) increases ring polarizability and alters metabolic pathways.
Methyl 6-amino-4-indolecarboxylate
- Molecular Formula : C₁₀H₁₀N₂O₂
- Molecular Weight : 190.20 g/mol
- Key Features: Indole ring replaces chromane, introducing aromatic nitrogen for π-π stacking or hydrogen bonding. The amino and ester groups mirror the target compound’s functionalization but within a heterocyclic framework common in CNS-targeted drugs .
QS-528
- Key Features: A known FFAR1 agonist with hypoglycemic effects. This compound analogs (e.g., compound 1 in ) exhibit comparable FFAR1 activation potency to QS-528 at 10 µM, suggesting chromane derivatives as viable alternatives for metabolic disorder therapeutics .
Data Table: Comparative Analysis
Research Findings and Implications
- Amino Group Impact: The 4R-amino group in this compound facilitates hydrogen bonding with biological targets, a feature absent in ketone- or thiochromane-based analogs .
- Fluorine Substitution : The 6-fluoro analog () shows increased metabolic stability, suggesting halogenation as a strategy to enhance pharmacokinetics in chromane derivatives .
- Receptor Activation : Chromane-based compounds (e.g., compound 1 in ) rival QS-528 in FFAR1 activation, highlighting the chromane scaffold’s versatility in designing receptor agonists .
- Heterocyclic Variations : Indole and thiochromane derivatives () demonstrate how core heterocycle modifications can redirect biological activity toward different target classes (e.g., CNS vs. metabolic receptors).
Q & A
Q. What are the optimal synthetic routes for Methyl(4R)-4-aminochromane-6-carboxylate?
The synthesis of structurally related chromane carboxylates often involves multi-step reactions under inert atmospheres to prevent oxidation of sensitive functional groups. A common strategy includes cyclization of substituted phenols with epoxides or aldehydes, followed by selective amination and esterification. For example, analogous compounds like methyl 6-chloropyridazine-4-carboxylate are synthesized using lithium hydroxide in water/tetrahydrofuran mixtures, with subsequent coupling reagents (e.g., triethylamine and trioxatriphosphinane oxide) to stabilize intermediates . Purification typically employs gradient chromatography or recrystallization to isolate enantiomerically pure products.
Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?
Characterization requires a combination of NMR (¹H, ¹³C, and 2D-COSY for stereochemical confirmation), high-resolution mass spectrometry (HRMS) for molecular weight validation, and X-ray crystallography for absolute configuration determination. Software tools like SHELXL (for refinement) and ORTEP-3 (for visualization) are essential for resolving chiral centers and hydrogen-bonding networks . Polarimetry or chiral HPLC can confirm enantiomeric purity.
Q. How can researchers ensure reproducibility in synthesizing enantiomerically pure (4R)-configured derivatives?
Enantioselective synthesis methods, such as asymmetric catalysis (e.g., chiral oxazaborolidines) or enzymatic resolution, are recommended. For example, related chromane derivatives with defined stereochemistry are synthesized using chiral auxiliaries or enantiomerically pure starting materials. Crystallographic validation of the final product is critical to avoid racemization during purification .
Advanced Research Questions
Q. How do hydrogen-bonding patterns influence the crystal packing and stability of this compound?
Graph set analysis (as defined by Etter’s formalism) can systematically categorize hydrogen-bonding motifs. For chromane derivatives, intermolecular N–H···O and O–H···O interactions often dominate, forming cyclic dimers or chains. These patterns impact solubility, melting points, and stability. Computational tools like Mercury (CSD) can predict packing efficiency, while experimental validation via temperature-dependent crystallography identifies thermal stability thresholds .
Q. What strategies resolve contradictions between computational predictions and experimental spectroscopic data?
Discrepancies in NMR chemical shifts or IR stretching frequencies may arise from solvent effects, dynamic conformational changes, or crystal packing forces. Researchers should cross-validate results using multiple techniques:
Q. How can regioselective functionalization of the chromane ring be achieved for structure-activity relationship (SAR) studies?
Regioselectivity is controlled by steric and electronic factors. For example:
- Electrophilic aromatic substitution at the 6-position is favored due to electron-donating carboxylate groups.
- Protecting the amino group with Boc or Fmoc prevents undesired side reactions during alkylation/acylation.
- Transition metal catalysis (e.g., Pd-mediated cross-coupling) enables C–H activation at specific sites .
Q. What in vitro assays are suitable for preliminary pharmacological profiling of this compound?
Prioritize assays aligned with the compound’s hypothesized mechanism (e.g., kinase inhibition, receptor antagonism). Standard protocols include:
- Enzymatic assays (e.g., fluorescence-based kinase activity screens).
- Cell viability assays (MTT/XTT) for cytotoxicity profiling.
- Competitive binding studies using radiolabeled ligands. Ensure proper controls (e.g., solvent-only and reference inhibitors) and adherence to ethical guidelines for cell line use .
Methodological Best Practices
Q. How should researchers address low yields in the final esterification step?
- Optimize reaction conditions: Use Dean-Stark traps for water removal in Fischer esterification.
- Employ coupling reagents (DCC/DMAP) for carboxylate activation.
- Monitor reaction progress via TLC or in situ IR spectroscopy to minimize over-reaction .
Q. What criteria validate the compound’s stability under biological assay conditions?
- Perform LC-MS stability studies in assay buffers (e.g., PBS, DMEM) over 24–72 hours.
- Monitor degradation products and quantify parent compound recovery.
- Use deuterated solvents in NMR to track proton exchange or hydrolysis .
Data Reporting and Compliance
Q. How should crystallographic data be documented to meet IUCr standards?
Report all refinement parameters (R-factors, residual density maps) and deposit structures in the Cambridge Structural Database (CSD). Use SHELXL-compatible CIF files and include ORTEP diagrams with anisotropic displacement parameters .
Q. What ethical and safety protocols apply to handling this compound?
- Follow institutional guidelines for hazardous chemical disposal (e.g., aminochromane derivatives may require neutralization before disposal).
- Use fume hoods and personal protective equipment (PPE) during synthesis.
- Adhere to MedChemExpress/BenchChem disclaimers: Prohibit human/animal administration and restrict use to in vitro research .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
